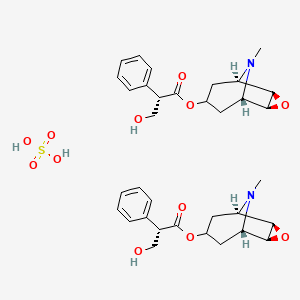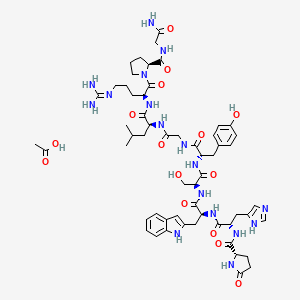
2-(4-Ethyl-2-piperazinyl)-1-ethanol
Vue d'ensemble
Description
2-(4-Ethyl-2-piperazinyl)-1-ethanol , also known by its systematic name (4-Benzyl-2-piperazinyl)methanol , is a chemical compound with the molecular formula C₁₂H₁₈N₂O . It falls within the class of piperazine derivatives and exhibits interesting pharmacological properties. The compound’s structure consists of a piperazine ring with an attached benzyl group and a hydroxymethyl group.
Synthesis Analysis
The synthesis of 2-(4-Ethyl-2-piperazinyl)-1-ethanol involves several steps. While there are variations in synthetic routes, a common approach includes the following:
- Starting Material : Begin with 4-benzylpiperazine , which serves as the precursor.
- Hydroxylation : Introduce a hydroxymethyl group to the piperazine ring. This can be achieved through various methods, such as using formaldehyde or other suitable reagents.
- Isolation and Purification : Isolate the desired product and purify it to obtain the final compound.
Molecular Structure Analysis
The molecular structure of 2-(4-Ethyl-2-piperazinyl)-1-ethanol is characterized by the following features:
- Piperazine Ring : A six-membered heterocyclic ring containing two nitrogen atoms.
- Benzyl Group : Attached to one of the nitrogen atoms in the piperazine ring.
- Hydroxymethyl Group : Connected to another nitrogen atom.
Chemical Reactions Analysis
The compound can participate in various chemical reactions, including:
- Esterification : Reacting with carboxylic acids to form esters.
- Reduction : Conversion of the carbonyl group to a hydroxyl group.
- Substitution Reactions : Substituting the benzyl group or the hydroxymethyl group.
Physical And Chemical Properties Analysis
- Density : Approximately 1.1 g/cm³.
- Boiling Point : Around 318.1°C at 760 mmHg.
- Flash Point : Approximately 146.2°C.
- Solubility : Soluble in polar solvents.
Safety And Hazards
- Safety : Handle with care, following standard laboratory safety protocols.
- Hazard Codes : Xi (Irritant).
- Storage : Store at 2-8°C.
Orientations Futures
Future research should focus on:
- Pharmacological Studies : Investigating its potential therapeutic applications.
- Toxicology : Assessing its safety profile.
- Structure-Activity Relationship (SAR) : Exploring modifications for improved properties.
Propriétés
IUPAC Name |
2-(4-ethylpiperazin-2-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O/c1-2-10-5-4-9-8(7-10)3-6-11/h8-9,11H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIWONLVSQDWFRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCNC(C1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Ethyl-2-piperazinyl)-1-ethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-Chloro-3-methyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1469623.png)
![Methyl 6-chloro-3-methylbenzo[B]thiophene-2-carboxylate](/img/structure/B1469624.png)

![N-[(1R)-1-(4-Bromophenyl)ethyl]-3-methoxypropanamide](/img/structure/B1469626.png)



![1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-imidazole-4-carboxylic acid](/img/structure/B1469633.png)



![(2S)-(6aR,11aR,11bS)-4,4,6a,7,11b-Pentamethyl-2,3,4,4a,5,6,6a,11,11a,11b-decahydro-1H-benzo[a]fluoren-9-yl 2,6-diaminohexanoate](/img/structure/B1469641.png)